5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline
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Overview
Description
5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula C11H15BrFN3 and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Industrial methods may involve continuous flow reactors and automated purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new chemical entities and materials .
Biology: In biological research, this compound is used to study the effects of fluorine and bromine substitutions on biological activity. It is also employed in the synthesis of bioactive molecules for drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and halogen atoms play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a pyrimidine ring instead of an aniline ring.
2-Bromo-5-fluoropyridine: Contains bromine and fluorine but lacks the piperazine ring.
Uniqueness: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both bromine and fluorine atoms along with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 4-position of the aniline ring, along with a piperazine moiety. This structural configuration is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H16BrF2N3 |
Molecular Weight | 305.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's halogen atoms and the piperazine ring contribute to its binding affinity and modulate various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It can interact with receptors involved in critical signaling pathways, influencing cellular responses.
Therapeutic Applications
Research indicates that this compound has promising applications in several therapeutic areas:
- Anticancer Activity : The compound is being investigated for its ability to inhibit tumor growth by targeting specific cancer-related pathways. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.
- Neurological Disorders : Its piperazine component suggests potential utility in treating conditions such as anxiety or depression, where modulation of neurotransmitter systems is beneficial.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine | Pyridine Structure | Moderate anticancer properties |
2-Bromo-5-fluoropyridine | Pyridine Structure | Limited activity; lacks piperazine group |
5-Bromo-2-(4-methylpiperazin-1-yl)aniline | Aniline Structure | Enhanced activity due to aniline substituent |
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Activity : A study demonstrated that similar compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
- Mechanistic Insights : Research on ACK1 inhibitors showed that modifications similar to those found in this compound could enhance inhibitory activity against tyrosine kinases involved in cancer progression .
- Pharmacological Evaluation : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models, particularly for cancer treatment .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHQEGFXYIEAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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